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(4Z,6E)-octa-4,6-dienal

Cat. No.: B13410565
M. Wt: 124.18 g/mol
InChI Key: FUIDWNGSIAABEJ-IAROGAJJSA-N
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Description

Significance of Conjugated Polyunsaturated Aldehydes in Organic Synthesis

Conjugated polyunsaturated aldehydes are a class of organic compounds characterized by a chain of alternating double and single carbon-carbon bonds, terminating in an aldehyde group (-CHO). This conjugation imparts unique electronic properties to the molecule, making them versatile reagents in organic synthesis.

The extended π-system allows for various types of reactions, including:

Nucleophilic additions: The carbonyl carbon of the aldehyde is electrophilic and readily attacked by nucleophiles. Furthermore, in conjugated systems, nucleophilic attack can also occur at the β-carbon or other carbons in the conjugated chain (known as 1,4-addition or conjugate addition). libretexts.org This dual reactivity allows for the selective formation of different products based on the reaction conditions and the nature of the nucleophile. libretexts.orgpressbooks.pub

Cycloaddition reactions: The conjugated diene or polyene system can participate in pericyclic reactions like the Diels-Alder reaction, enabling the construction of cyclic structures with a high degree of stereocontrol.

Oxidation and reduction: The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. The double bonds can also be selectively reduced. For instance, α,β-unsaturated aldehydes can undergo selective 1,4-reduction (conjugate reduction) to yield saturated aldehydes. organic-chemistry.org

The reactivity of these compounds makes them valuable precursors for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances.

Importance of Stereochemical Control in Dienal Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the synthesis and function of organic molecules. solubilityofthings.com In dienal systems, the geometry of the double bonds (E or Z) significantly influences the molecule's shape, stability, and how it interacts with other molecules.

Controlling the stereochemistry during the synthesis of a dienal is crucial for several reasons:

Target Molecule Specificity: In the synthesis of natural products or pharmaceuticals, often only one specific stereoisomer exhibits the desired biological activity. The other isomers may be inactive or even have undesirable effects.

Reaction Outcomes: The stereochemistry of the starting dienal can dictate the stereochemical outcome of subsequent reactions. For example, in intramolecular Diels-Alder reactions, the geometry of the diene directly influences the stereochemistry of the resulting cyclic product. acs.org

Physical Properties: Different stereoisomers can have different physical properties, such as boiling point, melting point, and solubility, which can affect their isolation and purification.

Achieving precise stereochemical control often requires the use of stereoselective reactions, chiral catalysts, or starting materials with predefined stereochemistry.

Overview of (4Z,6E)-octa-4,6-dienal's Role in Modern Chemical Research

This compound serves as a critical intermediate in the synthesis of various natural products. One notable example is its use in the synthesis of spilanthol, a bioactive compound found in plants of the Acmella oleracea species. google.comgoogle.com

The synthesis of this compound itself can be a multi-step process. One reported method involves the Z-selective semi-reduction of a triple bond in an enynol precursor, followed by oxidation of the resulting alcohol to the aldehyde. google.com For instance, (E)-oct-6-en-4-in-1-ol can be reduced to (4Z,6E)-octa-4,6-dien-1-ol, which is then oxidized to this compound. google.com The oxidation of the primary alcohol to the aldehyde can be achieved using various methods, such as Swern oxidation or with reagents like pyridinium (B92312) chlorochromate (PCC). google.com Due to its potential volatility and instability, the aldehyde is often used in the next reaction step without isolation. google.com

Once formed, this compound can undergo further transformations, such as the Horner-Wadsworth-Emmons (HWE) reaction, to extend the carbon chain and introduce new functional groups with specific stereochemistry, ultimately leading to the target natural product. google.comgoogle.com

Table 1: Physicochemical Properties of Octadienal Isomers

PropertyThis compound(2E,4Z)-deca-2,4-dienal
Molecular FormulaC8H12OC10H16O
Molar Mass124.18 g/mol 152.23 g/mol
Key Synthetic ApplicationIntermediate for Spilanthol google.comgoogle.comFlavor and Fragrance Component acs.org

Table 2: Synthetic Reactions Involving this compound

Reaction TypeReagents/ConditionsProduct TypeReference
Oxidation of (4Z,6E)-octa-4,6-dien-1-olSwern Oxidation or PCCThis compound google.com
Horner-Wadsworth-Emmons (HWE)Phosphonate (B1237965) ester, base (e.g., NaH), THFExtended unsaturated amide (e.g., Spilanthol) google.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B13410565 (4Z,6E)-octa-4,6-dienal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(4Z,6E)-octa-4,6-dienal

InChI

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h2-5,8H,6-7H2,1H3/b3-2+,5-4-

InChI Key

FUIDWNGSIAABEJ-IAROGAJJSA-N

Isomeric SMILES

C/C=C/C=C\CCC=O

Canonical SMILES

CC=CC=CCCC=O

Origin of Product

United States

Synthetic Methodologies for 4z,6e Octa 4,6 Dienal

Retrosynthetic Analysis of (4Z,6E)-octa-4,6-dienal

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesizable precursors. For this compound, the primary disconnection points are the carbon-carbon double bonds and the terminal aldehyde functional group.

A key disconnection is at the C4-C5 double bond, suggesting a Wittig-type reaction or a related olefination strategy. This approach would involve reacting a C1-C4 phosphorus ylide with a C5-C8 α,β-unsaturated aldehyde precursor. Alternatively, disconnection at the C6-C7 bond could point towards an organometallic coupling reaction.

However, a more powerful and convergent approach focuses on constructing the dienyl system from an enyne precursor. This strategy simplifies the stereochemical challenge into two distinct steps: the formation of an E-configured enyne and the subsequent Z-selective reduction of the alkyne. The terminal aldehyde can be revealed at the end of the synthesis by oxidizing a primary alcohol, a stable and versatile functional group handle. This leads to a key precursor, (4Z,6E)-octa-4,6-dien-1-ol, which in turn can be traced back to (E)-oct-6-en-4-in-1-ol. This precursor contains the pre-formed E-double bond and an internal alkyne ready for stereoselective reduction.

Precursor Synthesis and Stereoselective Formation of Dienyl Moieties

The cornerstone of synthesizing this compound is the stereoselective construction of the conjugated 4Z,6E-diene system. Several reliable methods have been established to control the geometry of the double bonds.

Z-Selective Semi-reduction Strategies for Alkynols, including (E)-oct-6-en-4-in-1-ol to (4Z,6E)-octa-4,6-dien-1-ol

The conversion of an internal alkyne to a Z-alkene is a classic transformation that can be achieved with high stereoselectivity using heterogeneous catalysts. The semi-reduction of an enyne precursor is particularly effective for creating the Z,E-diene motif.

In the synthesis of (4Z,6E)-octa-4,6-dien-1-ol, the precursor (E)-oct-6-en-4-in-1-ol undergoes a stereoselective semi-hydrogenation. This is most commonly accomplished using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) under a hydrogen atmosphere. The poison deactivates the catalyst just enough to prevent over-reduction of the alkyne to an alkane and also prevents reduction of the existing alkene. The reaction mechanism involves the syn-addition of two hydrogen atoms to the face of the alkyne adsorbed onto the catalyst surface, leading exclusively to the Z-alkene. nih.gov

Catalyst/ReagentDescriptionSelectivity
**Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) **A poisoned heterogeneous palladium catalyst. The standard for Z-selective alkyne semi-hydrogenation.High Z-selectivity.
P-2 Nickel (Ni(OAc)₂/NaBH₄/en) A nickel-boride catalyst, often used as an alternative to Lindlar's catalyst.Good Z-selectivity.
Organic Photoreductants Emerging methods using photoexcitable electron donor-acceptor (EDA) complexes can achieve Z-selective reduction under mild conditions. nih.govHigh yields and Z-selectivities.

Organometallic Reagent Additions with Stereochemical Retention

Organometallic reagents are powerful tools for forming carbon-carbon bonds. In the context of diene synthesis, reactions involving vinyl organometallics are particularly useful as they often proceed with retention of the double bond's original stereochemistry.

For instance, a vinyl-cuprate or vinyl-alane reagent with a defined E- or Z-geometry can be added to an appropriate electrophile, such as an epoxide or an α,β-unsaturated ketone, to construct a portion of the dienyl system. The tricarbonyliron Fe(CO)₃ group can also be used as a stabilizing group for diene systems, allowing for regiocontrolled and stereocontrolled nucleophilic additions. nih.gov These iron-stabilized carbocations are highly reactive towards nucleophiles, leading to products that are both regiospecific and stereospecific, which is valuable for asymmetric synthesis. nih.gov

Wittig and Related Olefination Reactions for Conjugated Diene Systems

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and phosphorus ylides. study.com It is highly applicable to the synthesis of conjugated dienes. To form the (4Z,6E)-dienal system, a retrosynthetic disconnection across the C4=C5 double bond is logical. This involves the reaction of a C1-C4 aldehyde with a C5-C8 phosphorus ylide.

For example, one could react but-2-enal (crotonaldehyde) with a phosphorus ylide derived from 1-bromo-2-pentyne. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

Non-stabilized ylides (with alkyl substituents) typically favor the Z-alkene, especially in salt-free conditions.

Stabilized ylides (with electron-withdrawing groups like esters or ketones) generally yield the E-alkene.

By carefully selecting the ylide and reaction conditions, a specific stereoisomer of the conjugated diene can be favored. brainly.comproprep.com

Reagent 1 (Carbonyl)Reagent 2 (Ylide Precursor)Resulting BondStereochemical Tendency
(E)-hex-2-enal(2-oxoethyl)triphenylphosphonium bromideC4=C5Depends on ylide stabilization
Propanal(E)-penta-2,4-dien-1-yl)triphenylphosphonium bromideC3=C4Depends on ylide stabilization

Pyrylium (B1242799) Salt-Mediated Approaches to Z,E-Dienals

Pyrylium salts are six-membered heterocyclic cations containing one oxygen atom. researchgate.net They are highly reactive towards nucleophiles and can serve as precursors for a variety of other compounds. nih.gov A synthetic strategy involving pyrylium salts can be used to generate dienal systems.

The general approach involves the reaction of a 2,4,6-trisubstituted pyrylium salt with a suitable nucleophile, such as a primary amine. This converts the amine into a good leaving group (a pyridinium (B92312) salt). sci-hub.senih.gov While more commonly used for activating amines, related ring-opening reactions of pyrylium salts with hydroxide (B78521) or other nucleophiles can generate open-chain dienone or dienal precursors. The stereochemistry of the resulting dienal would be dependent on the substitution pattern of the initial pyrylium salt and the specific reaction pathway. This method offers a unique entry into complex unsaturated systems. rsc.org

Terminal Aldehyde Functionalization via Oxidation of Alcohols

The final step in many synthetic routes to this compound is the oxidation of the corresponding primary alcohol, (4Z,6E)-octa-4,6-dien-1-ol. This transformation requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid and to avoid isomerization or decomposition of the sensitive conjugated diene system. wikipedia.org

Primary alcohols can be oxidized to aldehydes using a variety of reagents. chemistrysteps.com Strong oxidizing agents like potassium permanganate (B83412) or Jones reagent (CrO₃ in sulfuric acid) will typically lead to the carboxylic acid. chemistrysteps.comchemguide.co.uk Therefore, milder, selective reagents are necessary. The reaction is performed in the absence of water to prevent the formation of the aldehyde hydrate, which is susceptible to further oxidation. wikipedia.org

Several reliable methods are available for this specific conversion: chemistrysteps.comstudy.com

Reagent/MethodAcronymSolventKey Features
Pyridinium Chlorochromate PCCDichloromethane (DCM)A classic, reliable reagent for oxidizing primary alcohols to aldehydes without over-oxidation. youtube.com
Pyridinium Dichromate PDCDichloromethane (DCM)Similar to PCC, provides clean oxidation to the aldehyde.
Dess-Martin Periodinane DMPDichloromethane (DCM)A hypervalent iodine reagent that works under very mild, neutral conditions at room temperature. wikipedia.org
Swern Oxidation -DMSO, (COCl)₂, Et₃NUtilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by a hindered base. Works at low temperatures.

These methods are highly effective at producing the target aldehyde while preserving the integrity of the Z,E-conjugated diene structure.

Challenges in the Isolation and Handling of this compound due to Volatility and Instability

The conjugated π-system in this compound makes it susceptible to degradation. The presence of both a diene and an aldehyde functional group renders the molecule prone to polymerization, oxidation (especially air oxidation of the aldehyde), and isomerization under heat, light, or acidic/basic conditions. Its relatively low molecular weight also suggests a degree of volatility, which can lead to material loss during isolation procedures that require high vacuum or elevated temperatures. Therefore, the synthesis and handling of this dienal necessitate careful workup procedures, such as dilution with pentanes and washing with mild buffers, to maintain its structural integrity. wikipedia.org It is often used immediately in the subsequent synthetic step without prolonged storage.

Total Synthesis Applications Utilizing this compound as a Key Intermediate

The unique structure of this compound makes it a crucial building block in the synthesis of more complex natural products. openaccessjournals.com

This compound serves as a key C8 intermediate in the synthesis of natural products like Spilanthol. Spilanthol is a bioactive N-alkylamide known for its pungent taste and is the primary constituent of plants like Acmella oleracea. researchgate.netdntb.gov.ua The synthesis of Spilanthol can be envisioned by extending the carbon chain of the dienal and introducing the amide functionality.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for forming carbon-carbon double bonds with high stereoselectivity, typically favoring the (E)-alkene. wikipedia.org This reaction is ideal for elaborating the structure of this compound. In the context of Spilanthol synthesis, the aldehyde group of the dienal can react with a stabilized phosphonate (B1237965) carbanion. This carbanion would be designed to add the remaining two carbons and the precursor to the N-isobutyl amide group. The HWE reaction's reliability and selectivity make it a cornerstone in modern natural product synthesis. dntb.gov.ua

The reaction begins with the deprotonation of a phosphonate ester to form a nucleophilic carbanion. wikipedia.org This carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate eliminates a dialkylphosphate salt to generate the new alkene, extending the conjugated system and advancing toward the final natural product target. wikipedia.org

Construction of Polyunsaturated Derivatives and Analogs

The aldehyde functionality of this compound serves as a versatile anchor point for the construction of more complex polyunsaturated derivatives and analogs. Carbonyl olefination reactions, particularly the Wittig reaction and its variants like the Horner-Wadsworth-Emmons (HWE) reaction, are principal strategies for extending the conjugated system of this dienal. These methodologies allow for the stereoselective formation of new carbon-carbon double bonds, leading to the synthesis of various polyenes with defined geometries.

The choice of olefination reagent and reaction conditions is critical in determining the stereochemical outcome of the newly formed double bond. Stabilized Wittig reagents, which contain an electron-withdrawing group, typically favor the formation of (E)-alkenes. organic-chemistry.org Conversely, non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org

A significant advancement in controlling the stereoselectivity of olefination is the Horner-Wadsworth-Emmons (HWE) reaction. This method employs phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.org The HWE reaction is widely recognized for its excellent (E)-selectivity. wikipedia.orgorganic-chemistry.org

For the synthesis of (Z)-alkenes, the Still-Gennari modification of the HWE reaction is a powerful tool. bohrium.comic.ac.ukresearchgate.net This variation utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, which accelerates the elimination of the oxaphosphetane intermediate and favors the formation of the (Z)-olefin. nrochemistry.com The selection of a strong, non-chelating base like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether is often crucial for achieving high (Z)-selectivity. enamine.net

The application of these olefination reactions to conjugated dienals like this compound allows for the iterative extension of the polyene chain, providing access to a wide array of structurally diverse analogs with potential applications in various fields of chemical research.

Detailed Research Findings on Olefination of Conjugated Aldehydes

While specific examples of olefination reactions on this compound are not extensively detailed in readily available literature, the reactivity of similar α,β-unsaturated and conjugated aldehydes is well-documented, providing a strong basis for predicting the outcomes of such transformations. Research on related compounds, such as 2,4-hexadienal (B92074) and other unsaturated aldehydes, demonstrates the feasibility and stereochemical control achievable with modern olefination methods.

The Horner-Wadsworth-Emmons reaction, for instance, is a reliable method for the synthesis of (E)-configured polyenes from conjugated aldehydes. The reaction of a phosphonate reagent with an aldehyde like this compound would be expected to proceed with high E-selectivity for the newly formed double bond.

Conversely, for the synthesis of a (Z)-configured double bond at the position of the original aldehyde, the Still-Gennari olefination would be the method of choice. The use of a bis(trifluoroethyl)phosphonate reagent in conjunction with KHMDS and 18-crown-6 (B118740) would be predicted to yield the corresponding (Z)-polyene derivative.

The following interactive data table summarizes the expected products and conditions for the olefination of this compound based on established principles of the Horner-Wadsworth-Emmons and Still-Gennari reactions.

Reaction TypeStarting AldehydePhosphonate ReagentTypical Base/ConditionsExpected Major ProductStereoselectivity of New Double Bond
Horner-Wadsworth-EmmonsThis compoundTriethyl phosphonoacetateNaH, THFEthyl (2E,4Z,6E)-deca-2,4,6-trienoate(E)
Still-Gennari OlefinationThis compoundBis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonateKHMDS, 18-crown-6, THF, -78 °CEthyl (2Z,4Z,6E)-deca-2,4,6-trienoate(Z)

Stereochemistry and Isomerism in Octa 4,6 Dienal Systems

Configurational Isomers of Octadienals and Their Stereochemical Significance

The two double bonds in octa-4,6-dienal (B12595323) at the C4 and C6 positions can each exist in either a cis (Z) or trans (E) configuration. This results in four possible geometric isomers: (4E,6E), (4E,6Z), (4Z,6E), and (4Z,6Z). Each of these isomers has a distinct spatial arrangement of its atoms, which in turn influences its physical properties, such as boiling point and spectroscopic characteristics, as well as its biological activity.

The stereochemical configuration of dienals is of paramount importance in various biological systems. For instance, many insect pheromones are composed of specific geometric isomers of unsaturated aldehydes, and even minor amounts of other isomers can significantly reduce or inhibit the biological response. While (4Z,6E)-octa-4,6-dienal itself has not been definitively identified as a key pheromone component in the available literature, the principle of isomeric specificity is well-established. The precise geometry of the molecule is crucial for binding to specific receptor proteins in insects, triggering a behavioral response.

Strategies for Achieving and Maintaining Geometric Purity in Synthetic Pathways

The synthesis of a specific geometric isomer like this compound with high purity presents a significant challenge due to the potential for the formation of other isomers. Stereoselective synthesis, which is the controlled synthesis of a specific stereoisomer, is therefore essential.

One of the most powerful tools for the stereoselective formation of double bonds is the Wittig reaction . This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides generally lead to the formation of (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. To synthesize this compound, a carefully designed multi-step synthesis employing the Wittig reaction would be necessary. For instance, a Wittig reaction could be used to create the (Z)-configured double bond at the C4 position, followed by another stereoselective reaction to form the (E)-configured double bond at the C6 position.

Maintaining the geometric purity of the desired isomer throughout the synthesis and purification process is also critical. Isomerization, the conversion of one isomer to another, can be promoted by factors such as heat, light, or the presence of acids or bases. Therefore, mild reaction conditions and purification techniques that minimize exposure to these factors are crucial. Chromatographic methods, such as flash chromatography on silica (B1680970) gel or high-performance liquid chromatography (HPLC), are often employed to separate the desired isomer from any unwanted byproducts or other isomers.

Characterization of Isomeric Mixtures in Synthetic and Natural Samples

The identification and quantification of the individual isomers of octa-4,6-dienal in a mixture are essential for both synthetic chemistry and the analysis of natural products. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. By using a capillary column with a suitable stationary phase, it is often possible to separate the different geometric isomers of octa-4,6-dienal based on their differing boiling points and interactions with the stationary phase. The retention time, which is the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is another effective method for separating geometric isomers. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the isomers between the two phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry.

¹H NMR provides information about the chemical environment of the hydrogen atoms in the molecule. The coupling constants (J-values) between protons on adjacent carbons of a double bond are indicative of its geometry. For a trans (E) configuration, the coupling constant is typically larger (around 12-18 Hz) than for a cis (Z) configuration (around 6-12 Hz).

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms involved in the double bonds can also differ between isomers.

Mass Spectrometry (MS) , often coupled with GC (GC-MS), is used to determine the molecular weight and fragmentation pattern of a compound. While the mass spectra of geometric isomers are often very similar, subtle differences in the relative intensities of fragment ions may be observed.

Below are interactive tables summarizing the expected analytical data for the isomers of octa-4,6-dienal based on general principles and data from similar compounds.

Table 1: Expected ¹H NMR Data for Octa-4,6-dienal Isomers

Proton(4E,6E)(4E,6Z)(4Z,6E)(4Z,6Z)
H1 (CHO)~9.5 ppm (d)~9.5 ppm (d)~9.5 ppm (d)~9.5 ppm (d)
H2~6.1 ppm (dt)~6.1 ppm (dt)~6.1 ppm (dt)~6.1 ppm (dt)
H3~2.3 ppm (q)~2.3 ppm (q)~2.3 ppm (q)~2.3 ppm (q)
H4~6.1 ppm (m)~6.1 ppm (m)~5.6 ppm (m)~5.6 ppm (m)
H5~7.2 ppm (m)~6.5 ppm (m)~6.5 ppm (m)~6.0 ppm (m)
H6~5.8 ppm (m)~5.8 ppm (m)~6.9 ppm (m)~5.5 ppm (m)
H7~5.6 ppm (m)~5.6 ppm (m)~5.6 ppm (m)~5.6 ppm (m)
H8 (CH₃)~1.0 ppm (t)~1.0 ppm (t)~1.0 ppm (t)~1.0 ppm (t)

Note: Chemical shifts (ppm) are approximate and coupling patterns are denoted as (d) doublet, (t) triplet, (q) quartet, (dt) doublet of triplets, (m) multiplet.

Table 2: Expected ¹³C NMR Data for Octa-4,6-dienal Isomers

Carbon(4E,6E)(4E,6Z)(4Z,6E)(4Z,6Z)
C1 (CHO)~194 ppm~194 ppm~194 ppm~194 ppm
C2~158 ppm~158 ppm~158 ppm~158 ppm
C3~33 ppm~33 ppm~28 ppm~28 ppm
C4~130 ppm~130 ppm~125 ppm~125 ppm
C5~145 ppm~140 ppm~140 ppm~135 ppm
C6~128 ppm~128 ppm~133 ppm~123 ppm
C7~135 ppm~130 ppm~130 ppm~125 ppm
C8 (CH₃)~14 ppm~14 ppm~14 ppm~14 ppm

Note: Chemical shifts (ppm) are approximate.

Table 3: Expected Mass Spectrometry Data for Octa-4,6-dienal

m/zPossible Fragment
124[M]⁺ (Molecular Ion)
109[M - CH₃]⁺
95[M - C₂H₅]⁺
81[M - C₃H₅O]⁺
67[C₅H₇]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺
29[CHO]⁺

Note: The fragmentation pattern is expected to be similar for all isomers, with potential minor differences in fragment ion intensities.

Advanced Analytical Methodologies for the Characterization and Quantification of 4z,6e Octa 4,6 Dienal

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules, including the stereochemistry of double bonds in compounds like (4Z,6E)-octa-4,6-dienal.

¹H-NMR Spectroscopy: Proton NMR (¹H-NMR) provides information on the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J) are key parameters. The aldehyde proton (H-1) is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, causing its signal to appear far downfield, typically in the 9-10 ppm region. oregonstate.edulibretexts.org Protons on the conjugated double bonds (alkenyl hydrogens) resonate in the 5.0-7.0 ppm range. oregonstate.edunih.gov The specific configuration of the double bonds (Z for cis and E for trans) is determined by the magnitude of the coupling constants between adjacent vinyl protons. Generally, a larger J-value (~11-18 Hz) is characteristic of a trans relationship, while a smaller J-value (~6-12 Hz) indicates a cis configuration.

²H-NMR and Isotopic Labeling: Deuterium (²H) NMR is particularly useful in isotopic labeling studies. utoronto.ca While the chemical shift scales for ¹H and ²H are essentially the same, ²H has a much lower natural abundance, so ²H NMR spectra are typically measured on samples that have been intentionally enriched with deuterium. blogspot.com This can be used to simplify complex ¹H spectra or to track the metabolic fate of this compound by observing which positions in a metabolite contain deuterium.

Table 1: Predicted ¹H-NMR Spectroscopic Data for this compound in CDCl₃
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (-CHO)9.5 - 9.7Triplet (t)~2.0
H-22.4 - 2.6Quartet (q)~7.0, ~2.0
H-32.2 - 2.4Quartet (q)~7.0
H-45.5 - 5.7Doublet of Triplets (dt)J(H4-H5) ≈ 10-11 (cis)
H-56.0 - 6.2Triplet (t)J(H5-H4) ≈ 10-11 (cis), J(H5-H6) ≈ 10-11
H-66.2 - 6.4Doublet of Doublets (dd)J(H6-H5) ≈ 10-11, J(H6-H7) ≈ 15-16 (trans)
H-75.7 - 5.9Doublet of Quartets (dq)J(H7-H6) ≈ 15-16 (trans), J(H7-H8) ≈ 6-7
H-8 (-CH₃)1.0 - 1.2Doublet (d)~6-7

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. This fragmentation creates a unique pattern that serves as a molecular fingerprint. For aldehydes, common fragmentation pathways include alpha-cleavage (the breaking of the bond adjacent to the carbonyl group) and, for larger aldehydes, the McLafferty rearrangement. libretexts.orglibretexts.org The mass spectrum of this compound (molecular weight: 124.18 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 124, along with several characteristic fragment ions.

Isotopic Clusters: High-resolution mass spectrometry can resolve the signals from molecules containing different isotopes (e.g., ¹²C vs. ¹³C). The natural abundance of these isotopes creates a predictable pattern of peaks, known as an isotopic cluster, for the molecular ion. nih.gov For a molecule with the formula C₈H₁₂O, the M+1 peak (from one ¹³C atom) and M+2 peak (from two ¹³C atoms or one ¹⁸O atom) will have predictable relative intensities that can help confirm the elemental formula.

Table 2: Predicted EI-MS Fragmentation Data for this compound
m/zProposed Fragment IdentityFragmentation Pathway
124[C₈H₁₂O]⁺˙ (Molecular Ion)-
109[M - CH₃]⁺Loss of methyl radical
95[M - CHO]⁺Alpha-cleavage, loss of formyl radical
81[C₆H₉]⁺Further fragmentation
67[C₅H₇]⁺Common fragment for dienes nih.gov
55[C₄H₇]⁺Further fragmentation

Chromatographic Separation and Trace Analysis

Chromatographic methods are essential for separating this compound from complex mixtures and for quantifying it at very low concentrations. The choice between liquid and gas chromatography often depends on the volatility and thermal stability of the analyte and its matrix.

UHPLC-MS has emerged as a robust method for the direct analysis of PUAs, avoiding the need for chemical derivatization. researchgate.net This approach is advantageous as it reduces sample preparation time and avoids potential artifacts introduced during derivatization steps. The use of UHPLC provides high separation efficiency and short analysis times, often under 5 minutes. researchgate.net Coupling UHPLC with a mass spectrometer allows for highly sensitive and selective detection, enabling quantification in the nanomolar range. researchgate.net Ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly employed.

Table 3: Typical UHPLC-MS Parameters for Direct PUA Analysis
ParameterTypical Value/Condition
Chromatographic SystemUltra-High Performance Liquid Chromatography (UHPLC)
ColumnReversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile PhaseGradient of Water (with formic acid) and Acetonitrile/Methanol
Flow Rate0.3 - 0.5 mL/min
Ionization SourceAPCI or ESI, positive ion mode
MS DetectionTriple Quadrupole (QqQ) or High-Resolution MS (e.g., Orbitrap)
Detection ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

For volatile aldehydes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique. researchgate.net However, direct analysis of reactive aldehydes can be challenging. Chemical derivatization is often employed to improve thermal stability and chromatographic behavior. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common reagent that reacts with the carbonyl group of aldehydes to form stable PFB-oxime derivatives. nih.govsigmaaldrich.com These derivatives are highly responsive to electron capture detectors and are readily analyzed by MS, particularly using sensitive negative ion chemical ionization (NICI). nih.gov This derivatization strategy allows for the reliable trace analysis of volatile dienals in complex samples. The reaction with PFBHA can produce two geometric isomers (syn- and anti-oximes), which may be separated during the GC run. researchgate.net

Table 4: Typical GC-MS Parameters for PFBHA-Derivatized Aldehyde Analysis
ParameterTypical Value/Condition
Derivatization ReagentO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
Reaction ConditionsWeakly acidic (pH 4), 10-30 min at 60-70 °C rsc.org
GC ColumnDB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm) nih.govcopernicus.org
Carrier GasHelium, ~1 mL/min
Oven ProgramTemperature gradient, e.g., 50 °C to 280 °C
Ionization ModeElectron Ionization (EI) or Negative Ion Chemical Ionization (NICI) nih.gov
MS Detection ModeScan or Selected Ion Monitoring (SIM) nih.gov

Chemical Reactivity and Derivatization Strategies of 4z,6e Octa 4,6 Dienal

Electrophilic and Nucleophilic Reactivity of the α,β-Unsaturated Aldehyde Moiety

The chemical reactivity of "(4Z,6E)-octa-4,6-dienal" is dictated by the presence of the α,β-unsaturated aldehyde functional group and the extended conjugation of the dienal system. This arrangement of alternating double and single bonds creates a molecule with multiple reactive sites susceptible to both electrophilic and nucleophilic attack.

Nucleophilic Reactivity: The conjugated system in α,β-unsaturated aldehydes, such as "this compound", allows for two primary modes of nucleophilic attack:

1,2-Addition (Direct Addition): Nucleophiles can attack the electrophilic carbonyl carbon directly. This pathway is generally favored by strong, "hard" nucleophiles like organolithium reagents and Grignard reagents. The immediate product is an alkoxide, which upon protonation yields an allylic alcohol.

1,4-Addition (Conjugate Addition or Michael Addition): Nucleophiles can also attack the β-carbon of the conjugated system. This is a vinylogous extension of the carbonyl reactivity. The resulting enolate intermediate is stabilized by resonance. Softer nucleophiles, such as cuprates, amines, and thiols, typically favor this mode of addition. Subsequent protonation of the enolate at the α-carbon leads to a saturated aldehyde at the β-position.

The extended conjugation in "this compound" could potentially also lead to 1,6-addition, where the nucleophile attacks the δ-carbon. The regioselectivity of nucleophilic addition is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

Electrophilic Reactivity: The π-bonds of the dienal system are susceptible to attack by electrophiles. The aldehyde group is an electron-withdrawing group, which deactivates the double bonds towards electrophilic attack compared to simple alkenes. However, reactions with strong electrophiles are still possible. The regioselectivity of such additions would be influenced by the relative stability of the resulting carbocation intermediates, which would be stabilized by resonance along the conjugated system.

Stereospecific Transformations in Complex Synthetic Sequences

Specific examples of stereospecific transformations involving "this compound" in complex synthetic sequences are not well-documented in the available literature. However, the stereochemistry of the starting material, with its (4Z) and (6E) double bonds, would be a critical factor in any synthetic application.

In principle, stereospecific reactions that could be envisioned for this compound include:

Diels-Alder Reactions: The conjugated diene system could act as either the diene or the dienophile in [4+2] cycloaddition reactions. The stereochemistry of the substituents on the dienophile and the diene would dictate the stereochemistry of the resulting cyclohexene (B86901) ring, following the endo rule.

Sigmatropic Rearrangements: Under thermal or photochemical conditions, the conjugated system could undergo sigmatropic rearrangements, such as Claisen or Cope rearrangements if appropriately substituted derivatives were prepared.

Stereoselective Reductions: The aldehyde and the double bonds could be selectively reduced with stereochemical control. For instance, chiral reducing agents could be employed to achieve enantioselective reduction of the carbonyl group to an alcohol.

Without specific research data, any discussion of stereospecific transformations remains speculative and based on the general principles of organic synthesis.

In Situ Reactions and Trapping Methods to Circumvent Compound Instability

Polyunsaturated aldehydes are often unstable and prone to polymerization, oxidation, or isomerization, which can complicate their isolation and handling. To overcome this, in situ generation and trapping methods are frequently employed in organic synthesis.

For a compound like "this compound," this could involve:

Generation from a Stable Precursor: The dienal could be generated in the reaction mixture from a more stable precursor, such as an acetal, a silyl (B83357) ether, or through the oxidation of the corresponding alcohol, immediately in the presence of the desired reactant.

Trapping with a Reactive Partner: Once generated in situ, the unstable dienal can be immediately trapped by a reactive species. For example, if generated in the presence of a dienophile, it could directly undergo a Diels-Alder reaction. Similarly, generation in the presence of a nucleophile would lead to an immediate addition reaction.

Broader Academic Implications and Future Research Directions for Polyunsaturated Aldehydes

Role in Inter- and Intra-species Chemical Ecology and Communication

Polyunsaturated aldehydes are crucial mediators of biological interactions. wikipedia.org They are well-documented for their role in the chemical defense mechanisms of diatoms, single-celled algae, against grazing predators like copepods. wikipedia.org When diatom cells are damaged, for instance during grazing, a rapid enzymatic cascade is initiated. wikipedia.org Lipase enzymes free polyunsaturated fatty acids from the cell membrane, which are then converted by lipoxygenase into PUAs. wikipedia.org These aldehydes can impair the reproductive success of the grazers, thus acting as a defense mechanism. core.ac.uk

The specific roles of various PUA isomers, including octadienals, are an area of active research. Diatoms like Thalassiosira rotula and Skeletonema costatum are known to produce a range of PUAs, including isomers of octa-2,4-dienal, in response to wounding. wikipedia.org This suggests that a complex bouquet of volatile compounds may be involved in these algae-herbivore interactions, with each compound potentially carrying a different ecological signal.

Beyond defense, certain dienals function as pheromones, facilitating intra-species communication. For example, a related compound, (4E,6Z)-Hexadeca-4,6-dienal, has been identified as a sex pheromone component for the Persimmon Fruit Moth (Stathmopoda masinissa). chesci.com This highlights the versatility of the dienal chemical scaffold in carrying specific biological information, whether for defense against predators or for attracting mates. The structural similarity between (4Z,6E)-octa-4,6-dienal and known pheromones suggests its potential, yet to be explored, role in the chemical communication systems of other organisms.

Table 1: Examples of Polyunsaturated Aldehydes in Chemical Ecology

Compound Organism Ecological Role
(2E,4E/Z)-octa-2,4-dienal Thalassiosira rotula (Diatom) Chemical defense against grazers wikipedia.org
(2E,4E/Z)-hepta-2,4-dienal Thalassiosira rotula (Diatom) Chemical defense against grazers wikipedia.org
(4E,6Z)-Hexadeca-4,6-dienal Stathmopoda masinissa (Moth) Sex pheromone chesci.com

Development of Novel Synthetic Routes for Stereochemically Defined Dienals

The precise geometry of the double bonds in polyunsaturated aldehydes is critical to their biological function. Therefore, the development of synthetic methods that allow for the controlled, stereoselective synthesis of specific isomers like this compound is a significant goal in organic chemistry. Traditional strategies for building conjugated dienes often rely on olefination reactions, such as the Wittig reaction, and transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov

Modern synthetic chemistry is continually seeking more efficient and sustainable routes. Recent advancements include:

Transition Metal Catalysis: The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon double bonds and has been applied to the synthesis of conjugated dienes. mdpi.com Nickel-catalyzed cross-coupling reactions of 1,3-alkadien-2-yl phosphates with Grignard reagents also provide a route to substituted 1,3-alkadienes. researchgate.net

C-H Activation: A novel strategy involves the sequential dehydrogenation of aliphatic acids using a Palladium(II) catalyst. nih.gov This method allows for the one-step synthesis of conjugated dienes directly from simple, abundant starting materials, representing a more atom-economical approach. nih.gov

Catalytic Dienylation: This emerging strategy enables the direct installation of a four-carbon dienyl unit in a stereo- and regioselective manner, reducing the number of synthetic steps required to access the target molecule. nih.gov

The challenge lies in controlling the E/Z geometry of the double bonds. For instance, the synthesis of a pheromone like (4E,6Z)-Hexadeca-4,6-dienal involved a stereoselective formation of the (4E) double bond via hydroxymethylation, while the (6Z) double bond was formed using a Wittig reaction. chesci.com Developing catalysts and reaction conditions that can selectively generate a specific stereoisomer from a common precursor remains a key area of research.

Exploration of Enzymatic and Biomimetic Pathways for Dienal Synthesis

Nature's approach to synthesizing complex molecules with high stereospecificity often surpasses laboratory methods in efficiency and environmental compatibility. Exploring these biological pathways offers inspiration for novel synthetic strategies.

Enzymatic Synthesis: As seen in diatoms, the synthesis of polyunsaturated aldehydes is an enzyme-mediated process involving lipases and lipoxygenases. wikipedia.org Harnessing such enzymes, or developing new biocatalysts, could provide a green alternative to traditional chemical synthesis. nih.gov For example, carboxylic acid reductases (CARs) have been used for the in vitro reduction of carboxylic acids to aldehydes under mild, aqueous conditions. researchgate.net While often focused on saturated aldehydes, adapting these enzymatic systems for the synthesis of unsaturated substrates like dienals is a promising future direction. nih.gov

Biomimetic Synthesis: This approach seeks to mimic natural chemical processes in the lab. mdpi.comresearchgate.netnih.gov A key reaction in the biosynthesis of many natural products is the Diels-Alder reaction, a cycloaddition that forms six-membered rings. nih.gov While not directly producing a linear dienal, the principles of biomimetic synthesis—mimicking a proposed biosynthetic step—are highly relevant. For example, the total synthesis of the natural product plakotenin (B1259556) was achieved using a biomimetic Diels-Alder reaction as a key step. nih.gov Researchers could envision mimicking the enzymatic cleavage of larger biomolecules to generate dienals, inspired by the processes that occur in diatoms.

The identification of "Diels-Alderase" enzymes, which catalyze [4+2] cycloadditions in nature, confirms that biological systems have evolved to control these powerful reactions. nih.gov This discovery fuels the search for other enzymes that could be used to construct or modify dienal structures with high precision.

Advanced Analytical Tools for Complex Biological Matrices

Identifying and quantifying volatile and often reactive compounds like this compound within a complex biological matrix (e.g., cell cultures, tissues, or environmental samples) presents a significant analytical challenge. nih.govsemanticscholar.orgresearchgate.net The low concentrations and instability of these aldehydes necessitate highly sensitive and specific analytical methods.

Chromatographic Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile organic compounds. nih.govresearchgate.net To enhance sensitivity and selectivity for aldehydes, a derivatization step is often employed. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or PFBHA react with the aldehyde's carbonyl group to form a stable, less volatile derivative that is more easily detected. nih.govnih.gov This approach allows for detection limits in the nanomolar range or even lower. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or fluorescence detection, is also widely used, particularly for DNPH-derivatized aldehydes. nih.gov It offers good sensitivity and robustness for quantifying specific aldehydes in various samples. nih.gov

Mass Spectrometry Innovations: Modern mass spectrometry offers powerful tools for both targeted quantification and untargeted profiling of aldehydes. semanticscholar.org High-resolution accurate mass (HR/AM) analysis can help identify unknown carbonyl compounds in a sample without needing a synthetic standard for every potential analyte. semanticscholar.org Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide excellent specificity and are increasingly used for aldehyde analysis in biological fluids. semanticscholar.org

Table 2: Common Analytical Methods for Aldehyde Detection

Technique Sample Preparation Detection Method Key Advantages
GC-MS Headspace microextraction, Derivatization (e.g., with PFBHA) Mass Spectrometry High sensitivity and structural information nih.govnih.gov
HPLC-UV Derivatization (e.g., with DNPH) UV or Fluorescence Robustness, good for quantification nih.gov

Future research will likely focus on developing methods for real-time, in-situ monitoring of dienal production in living systems and improving the tools for untargeted "carbonylomics" to discover novel aldehydes and their biological roles.

Application as Building Blocks for Diverse Organic Molecules and Natural Product Derivatives

Conjugated dienes, including dienals like this compound, are exceptionally versatile building blocks in organic synthesis. nih.govsigmaaldrich.com Their system of alternating double and single bonds provides a rich platform for a variety of chemical transformations, allowing chemists to construct complex molecular architectures. zendy.ionih.gov

The reactive four-carbon dienyl group can be transformed into a C4 unit with multiple stereocenters and functional groups through reactions such as:

Diels-Alder Reaction: As a quintessential reaction of conjugated dienes, the Diels-Alder cycloaddition allows for the rapid construction of six-membered rings, a common feature in many natural products and pharmaceuticals. The dienal itself can act as the diene component in these reactions.

Addition Reactions: The double bonds within the dienal are susceptible to various addition reactions. For example, 1,6-conjugate addition of reagents can introduce new functional groups at specific positions along the carbon chain. nih.gov

Oxidation and Reduction: The aldehyde functional group and the double bonds can be selectively oxidized or reduced to introduce other functionalities like carboxylic acids, alcohols, or saturated alkyl chains, further expanding the synthetic utility of the dienal scaffold.

Because of this reactivity, conjugated dienes are considered key intermediates in the total synthesis of complex natural products. nih.gov Their ability to serve as a template for building molecular complexity makes them valuable synthons for medicinal chemistry, materials science, and the synthesis of natural product derivatives for biological testing. sigmaaldrich.com

Q & A

Q. What are the established synthetic routes for (4Z,6E)-octa-4,6-dienal, and how can stereoselectivity be ensured?

Stereoselective synthesis of this compound often involves aldol condensation or Wittig reactions. For example, in pheromone synthesis, brominated intermediates like (4Z,6E)-7-bromohepta-4,6-dienal are used to control double-bond geometry via stereospecific elimination or catalytic isomerization . Characterization via NMR (e.g., coupling constants for Z/E configurations) and GC-MS ensures stereochemical fidelity. Reaction conditions (e.g., temperature, catalysts) must be optimized to minimize undesired isomerization .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR to confirm double-bond geometry (e.g., coupling constants for Z/E isomers) and functional groups.
  • GC-MS : To assess purity and identify volatile byproducts.
  • Infrared (IR) spectroscopy : To detect aldehyde C=O stretching (~1720 cm1^{-1}) and conjugated diene absorptions.
  • Polarimetry or CD spectroscopy : For chiral derivatives (if applicable) .

Q. How can researchers address challenges in isolating this compound from reaction mixtures?

Separation of this compound from stereoisomers (e.g., 4E,6E or 4Z,6Z) requires techniques like:

  • Fractional distillation : Exploiting differences in boiling points.
  • Chromatography : Reverse-phase HPLC or silica-gel columns with optimized eluent systems.
  • Derivatization : Converting the aldehyde to a hydrazone or oxime for easier separation .

Advanced Research Questions

Q. What role does this compound play in insect pheromone systems, and how can its bioactivity be validated?

this compound is a pheromone component in species like Stathmopoda masinissa. Bioactivity validation involves:

  • Electroantennography (EAG) : Measuring olfactory receptor responses.
  • Field trials : Testing synthetic analogs in traps to assess attraction rates.
  • Structure-activity relationship (SAR) studies : Modifying double-bond positions or substituents to probe specificity .

Q. How does this compound interact with biological targets in antiviral or anticancer studies?

Molecular docking studies suggest that derivatives like (4Z,6E)-1,5-dihydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one bind strongly to viral protease catalytic domains (e.g., SARS-CoV-2 Mpro) via hydrogen bonding and hydrophobic interactions. Computational methods (e.g., AutoDock Vina) and in vitro enzymatic assays (IC50_{50} measurements) are used to validate binding .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from stereochemical impurities or assay variability. Solutions include:

  • Re-evaluating synthetic protocols : Ensuring stereochemical purity via NMR or chiral chromatography.
  • Dose-response standardization : Using consistent cell lines or enzymatic activity units.
  • Meta-analysis : Comparing data across studies with similar experimental conditions .

Q. How can computational chemistry aid in designing novel this compound analogs with enhanced stability or bioactivity?

  • Molecular dynamics (MD) simulations : Predicting conformational stability in biological environments.
  • Density functional theory (DFT) : Calculating thermodynamic stability of Z/E isomers.
  • QSAR models : Linking structural descriptors (e.g., logP, polar surface area) to bioactivity .

Q. What are the stability concerns for this compound under experimental conditions?

The compound is sensitive to:

  • Light and heat : Leading to isomerization or polymerization. Store in amber vials at −20°C.
  • Oxidation : Aldehyde groups may oxidize to carboxylic acids; use antioxidants like BHT.
  • pH extremes : Degrades in strongly acidic/basic conditions; maintain neutral buffers .

Methodological Tables

Table 1. Key Spectral Data for this compound and Derivatives

PropertyTechniqueObservationsReference
1H^1H NMR (CDCl3_3)400 MHzδ 9.51 (d, J=7.8 Hz, CHO), 6.25–5.85 (m, conjugated dienes)
IR (neat)FTIR1720 cm1^{-1} (C=O), 1620 cm1^{-1} (C=C)
GC-MS Retention IndexDB-5 columnRI = 1245 (vs. n-alkanes)

Table 2. Docking Scores of this compound Derivatives vs. SARS-CoV-2 Mpro

CompoundBinding Affinity (kcal/mol)Key InteractionsReference
C2 derivative−8.9H-bond with His41
CUCM-36 analog−9.2Hydrophobic pocket

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.